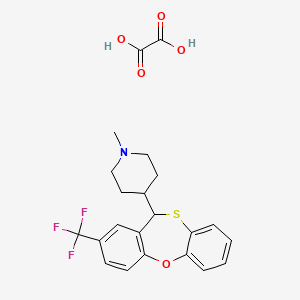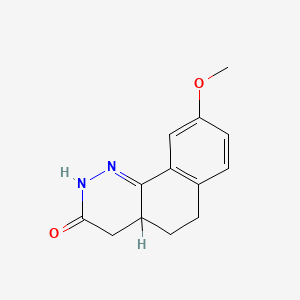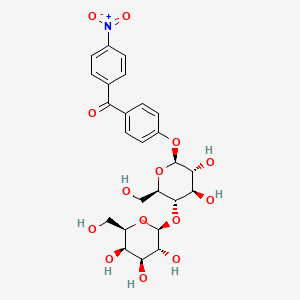
Methanone, (4-((4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (4-((4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of a methanone group attached to a phenyl ring, which is further substituted with a nitrophenyl group and a glycosidic linkage involving beta-D-galactopyranosyl and beta-D-glucopyranosyl units
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-((4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- typically involves multiple steps The initial step often includes the protection of hydroxyl groups on the sugar moieties to prevent unwanted reactions This is followed by the formation of the glycosidic bond between the galactopyranosyl and glucopyranosyl units
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the use of catalysts and specific reaction conditions such as temperature and pH control to optimize the reaction efficiency. The final product is then purified using techniques such as chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Methanone, (4-((4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
科学的研究の応用
Methanone, (4-((4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.
Biology: Investigated for its potential role in cellular signaling and metabolism.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for various chemical reactions.
作用機序
The mechanism of action of Methanone, (4-((4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The glycosidic linkage allows it to interact with enzymes involved in carbohydrate metabolism, while the nitrophenyl group can participate in redox reactions. These interactions can modulate cellular processes such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
Cellobiose: A disaccharide consisting of two glucose molecules linked by a beta-1,4-glycosidic bond.
Lactose: A disaccharide composed of glucose and galactose linked by a beta-1,4-glycosidic bond.
Maltose: A disaccharide consisting of two glucose molecules linked by an alpha-1,4-glycosidic bond.
Uniqueness
Methanone, (4-((4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- is unique due to the presence of the methanone and nitrophenyl groups, which impart distinct chemical properties and reactivity compared to other glycosides. These features make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
147046-22-8 |
|---|---|
分子式 |
C25H29NO14 |
分子量 |
567.5 g/mol |
IUPAC名 |
[4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C25H29NO14/c27-9-15-18(30)19(31)21(33)25(38-15)40-23-16(10-28)39-24(22(34)20(23)32)37-14-7-3-12(4-8-14)17(29)11-1-5-13(6-2-11)26(35)36/h1-8,15-16,18-25,27-28,30-34H,9-10H2/t15-,16-,18+,19+,20-,21-,22-,23-,24-,25+/m1/s1 |
InChIキー |
XBXXNMSJWVKCOG-TYIHRGRTSA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


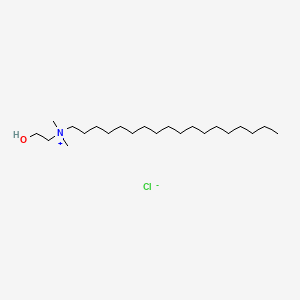

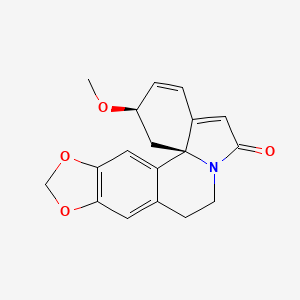

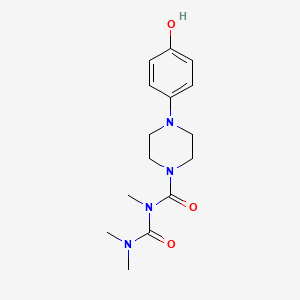
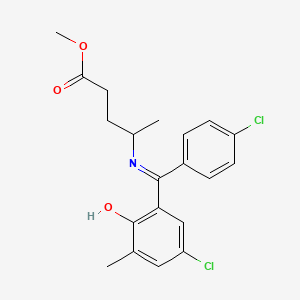

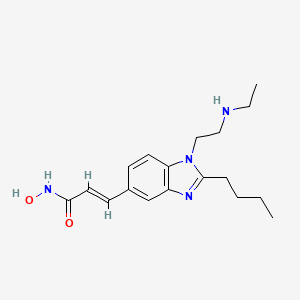

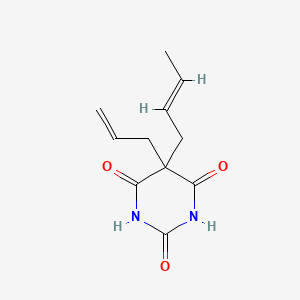
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4,4-dicyclohexyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12760877.png)
![N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12760883.png)
